molecular formula C15H15FN2OS B2833641 4-((4-fluorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one CAS No. 898450-59-4

4-((4-fluorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Cat. No.: B2833641
CAS No.: 898450-59-4
M. Wt: 290.36
InChI Key: CIEMTCOGSAKIRF-UHFFFAOYSA-N
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Description

4-((4-fluorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a synthetic organic compound characterized by its unique structure, which includes a quinazolinone core and a 4-fluorobenzylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-fluorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of an appropriate anthranilic acid derivative with a suitable amine under acidic or basic conditions.

    Introduction of the 4-Fluorobenzylthio Group: This step involves the nucleophilic substitution of a halogenated quinazolinone intermediate with 4-fluorobenzylthiol. Common reagents for this reaction include bases such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating the substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfur atom in the 4-fluorobenzylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinone derivatives.

    Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-((4-fluorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases where modulation of specific enzymes or receptors is required.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity

Mechanism of Action

The mechanism by which 4-((4-fluorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one exerts its effects is largely dependent on its interaction with molecular targets such as enzymes or receptors. The quinazolinone core is known to interact with various biological macromolecules, potentially inhibiting or modulating their activity. The 4-fluorobenzylthio group may enhance binding affinity or specificity, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-((4-fluorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one stands out due to its unique quinazolinone core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-[(4-fluorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2OS/c16-11-7-5-10(6-8-11)9-20-14-12-3-1-2-4-13(12)17-15(19)18-14/h5-8H,1-4,9H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEMTCOGSAKIRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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